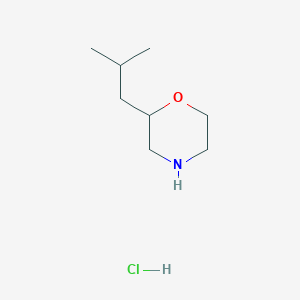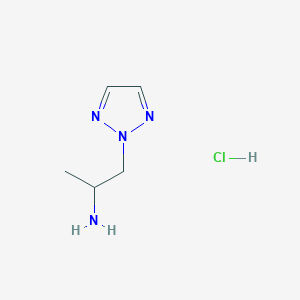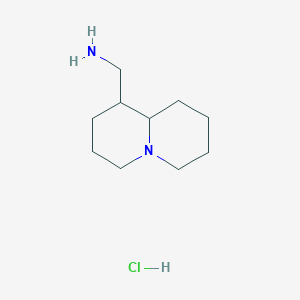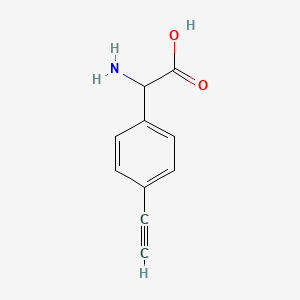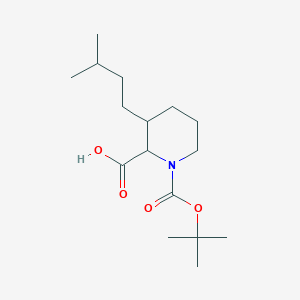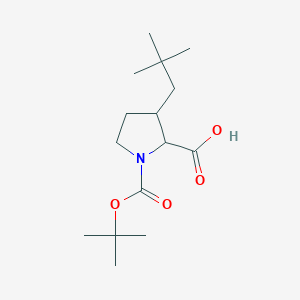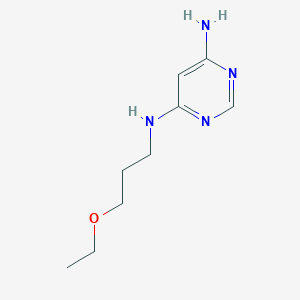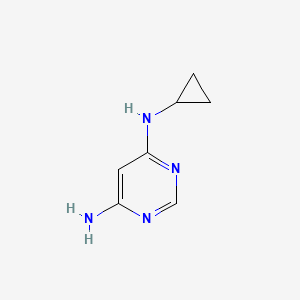
8-Ethynylisoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Scaffolds
8-Ethynylisoquinoline serves as a key building block in the synthesis of various pharmacologically active scaffolds. Its structure allows for the creation of compounds with a wide range of biological activities, including antimicrobial , anticancer , and antifungal effects. The close proximity of the ethynyl group to the heterocyclic nitrogen in the isoquinoline ring makes it a versatile precursor for synthesizing novel therapeutic agents .
Chelation Therapy Agents
Due to its bidentate chelating properties, 8-Ethynylisoquinoline can form stable complexes with metal ions. This characteristic is particularly useful in the development of chelation therapy agents, which are used to treat metal poisoning by binding and removing specific metals from the body .
Anticancer Research
Research has shown that derivatives of 8-hydroxyquinoline, a closely related compound, exhibit significant anticancer properties. By extension, 8-Ethynylisoquinoline could be utilized to develop new anticancer drugs, leveraging its ability to interfere with the life cycle of cancer cells .
Antimicrobial and Antifungal Applications
The structural analogs of 8-Ethynylisoquinoline have demonstrated substantial antimicrobial and antifungal activities. These properties suggest that 8-Ethynylisoquinoline itself may be used to create new treatments for bacterial and fungal infections.
Neurodegenerative Disease Research
Compounds containing the 8-hydroxyquinoline moiety have been associated with potential treatments for neurodegenerative diseases such as Alzheimer’s. Given the structural similarities, 8-Ethynylisoquinoline could play a role in synthesizing molecules that mitigate the progression of these diseases .
Development of Diagnostic Agents
The chemical properties of 8-Ethynylisoquinoline make it a candidate for the development of diagnostic agents. Its ability to bind to various biological targets could be harnessed in the design of diagnostic tools for diseases where specific molecular recognition is crucial .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIQMXUSPAOTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethynylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



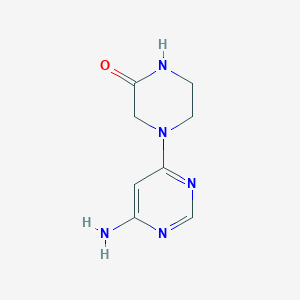
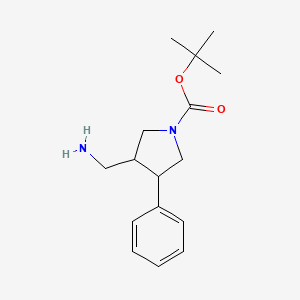
![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
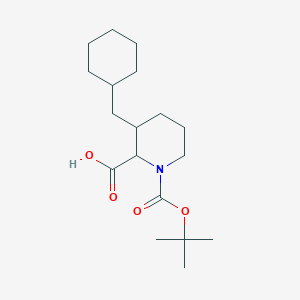
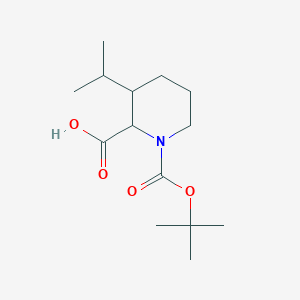
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
